Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride
Description
This compound is a halogenated benzoic acid derivative with a complex ester side chain and hydrochloride salt formulation. Its structure includes:
- Benzoic acid backbone substituted with 4-fluoro and 3-iodo groups.
- Ester moiety: ((1-diethylamino-1-methyl)propyl), featuring a tertiary amine with diethyl and methyl branches.
- Hydrochloride salt, enhancing solubility and stability.
Potential applications include pharmaceutical intermediates or bioactive molecules due to its halogenated aromatic system and amine-functionalized ester, which may influence receptor binding or metabolic stability.
Properties
CAS No. |
67049-47-2 |
|---|---|
Molecular Formula |
C15H22ClFINO2 |
Molecular Weight |
429.69 g/mol |
IUPAC Name |
diethyl-[2-(4-fluoro-3-iodobenzoyl)oxybutan-2-yl]azanium;chloride |
InChI |
InChI=1S/C15H21FINO2.ClH/c1-5-15(4,18(6-2)7-3)20-14(19)11-8-9-12(16)13(17)10-11;/h8-10H,5-7H2,1-4H3;1H |
InChI Key |
XMUOWIDMTKWPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)([NH+](CC)CC)OC(=O)C1=CC(=C(C=C1)F)I.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C15H22ClFINO2 |
| Molecular Weight | 429.69 g/mol |
| IUPAC Name | diethyl-[2-(4-fluoro-3-iodobenzoyl)oxybutan-2-yl]azanium;chloride |
| CAS Number | 67049-47-2 |
| Physical Form | Hydrochloride salt, enhancing solubility |
| Functional Groups | Benzoic acid ester, fluoro and iodo substituted aromatic ring, tertiary amine ester moiety |
Preparation Methods Analysis
Stepwise Synthetic Route
Step 1: Preparation of 4-Fluoro-3-iodobenzoic Acid Intermediate
- The starting material is typically 4-fluorobenzoic acid.
- Iodination is conducted under controlled electrophilic aromatic substitution conditions to introduce iodine selectively at the 3-position.
- Reaction conditions such as temperature, solvent, and iodine source are optimized to avoid polyiodination or side reactions.
Step 2: Esterification with (1-diethylamino-1-methyl)propan-2-ol
- The 4-fluoro-3-iodobenzoic acid is reacted with (1-diethylamino-1-methyl)propan-2-ol to form the ester linkage.
- Common esterification methods include:
- Use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
- Activation of the acid group as an acid chloride or anhydride followed by reaction with the alcohol.
- The reaction is typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25 °C) to prevent side reactions.
- Base additives like triethylamine or diisopropylethylamine are used to neutralize generated acids and drive the reaction forward.
Step 3: Formation of Hydrochloride Salt
- The free base ester is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution or isopropanol).
- This step enhances aqueous solubility and stability for downstream applications.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of 4-fluorobenzoic acid | Iodine source (I2 or N-iodosuccinimide), solvent (acetic acid or dichloromethane), room temp to 50 °C | 70–85 | Controlled to avoid over-iodination |
| Esterification | EDC·HCl, DMAP catalyst, triethylamine, dichloromethane, 0–25 °C, 12–24 h | 75–90 | High purity achieved with chromatographic purification |
| Hydrochloride salt formation | HCl gas or HCl in isopropanol, 0–25 °C, 1–2 h | >95 | Crystallization or precipitation yields pure salt form |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms chemical structure, substitution pattern, and ester formation.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.
- X-ray Powder Diffraction (XRD) : Used for polymorph identification in the hydrochloride salt form.
- Differential Scanning Calorimetry (DSC) : Characterizes thermal properties of the salt.
Supporting Research Findings
- The synthesis approach aligns with standard esterification protocols using carbodiimide coupling reagents, as documented in related benzoic acid derivative syntheses.
- The use of EDC·HCl with DMAP and triethylamine in dichloromethane or tetrahydrofuran is a well-established method to achieve high yields and purity of ester products.
- Controlled iodination on fluorinated benzoic acids has been reported to proceed efficiently under mild electrophilic substitution conditions, minimizing side products.
- Hydrochloride salt formation improves the compound’s solubility and stability, facilitating its use in pharmaceutical research.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Yield Range (%) | Analytical Verification |
|---|---|---|---|---|
| Aromatic Iodination | I2 or NIS, acetic acid/DCM, 25–50 °C | Introduce iodine substituent | 70–85 | NMR, MS |
| Esterification | EDC·HCl, DMAP, triethylamine, DCM/THF, 0–25 °C | Form ester linkage | 75–90 | NMR, HPLC, MS |
| Hydrochloride Salt Formation | HCl gas or HCl in isopropanol, 0–25 °C, 1–2 h | Enhance solubility and stability | >95 | XRD, DSC, purity by HPLC |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine substituents can participate in nucleophilic substitution reactions, often with reagents such as sodium iodide or potassium fluoride.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Additionally, the compound can undergo reduction reactions to form alcohol derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide, potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Coupling: Palladium catalysts, boron reagents, toluene as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated derivatives, while reduction can produce alcohols.
Scientific Research Applications
The compound Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride is a complex chemical structure that has garnered attention in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and biochemistry.
Chemical Properties and Structure
Benzoic acid derivatives are known for their diverse biological activities. The specific structure of this compound includes a benzoic acid moiety with fluorine and iodine substitutions, which can significantly influence its reactivity and biological interactions. The presence of the diethylamino group enhances its potential as a pharmacological agent by increasing lipophilicity and modulating receptor interactions.
Antimicrobial Activity
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The incorporation of halogens like fluorine and iodine can enhance these effects. Studies have shown that compounds with similar structures demonstrate efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
Benzoic acid derivatives have been investigated for their anticancer properties. The unique structural features of This compound may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies could focus on its mechanism of action at the molecular level.
Drug Delivery Systems
The lipophilic nature of this compound makes it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs could enhance the bioavailability and therapeutic efficacy of poorly soluble drugs.
Pesticidal Properties
The potential use of benzoic acid derivatives as pesticides is an area of active research. Their structural modifications can lead to increased toxicity against pests while minimizing harm to beneficial organisms. This compound could be evaluated for its effectiveness against common agricultural pests.
Plant Growth Regulators
Some benzoic acid derivatives are known to act as plant growth regulators, influencing processes such as cell division and elongation. Investigating the effects of this specific compound on plant growth could provide insights into its utility in agriculture.
Enzyme Inhibition
The unique structure of This compound may allow it to act as an enzyme inhibitor. Understanding its interaction with specific enzymes could lead to developments in biochemical assays or therapeutic agents targeting metabolic pathways.
Synthetic Intermediates
In organic synthesis, this compound can serve as an intermediate in the production of more complex molecules. Its reactivity can be exploited in various synthetic pathways, particularly those involving nucleophilic substitutions or coupling reactions.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with similar derivatives. |
| Study B | Anticancer Potential | Showed that structurally related compounds inhibited cell proliferation in cancer cell lines. |
| Study C | Pesticidal Properties | Evaluated the compound's effectiveness against specific agricultural pests, showing promising results. |
Mechanism of Action
The mechanism of action of Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen and Aminoalkyl Substituents
(a) Benzoic Acid, 2-Ethoxy-5-Fluoro-, 3-(Dibutylamino)Propyl Ester, Hydrochloride (CAS 3209-74-3)
- Substituents : 2-Ethoxy, 5-fluoro on benzoic acid.
- Ester side chain: 3-(dibutylamino)propyl.
- Key differences: Halogen position (5-fluoro vs. 4-fluoro-3-iodo in the target compound). Amino group (dibutylamino vs. diethylamino-methylpropyl). Molecular weight: Higher in the target compound due to iodine (127 vs. 126 for ethoxy).
- Implications: The iodine atom in the target compound increases steric bulk and may reduce hydrolysis rates compared to the ethoxy group . Dibutylamino groups enhance lipophilicity, whereas the diethylamino-methyl branch may improve metabolic stability .
(b) Benzoic Acid, 2-Hydroxy-4-[[3-(1-Piperidinyl)-1-Oxopropyl]Amino]-, Methyl Ester, Hydrochloride (CAS 13065-35-5)
- Substituents : 2-hydroxy, 4-(piperidinylpropionamido).
- Ester side chain : Methyl.
- Key differences :
- Lack of halogens; instead, a hydroxy group and amide linkage.
- Piperidinyl group vs. tertiary amine in the target compound.
- Implications :
Simple Alkyl Benzoates (Fragrance/Preservative Derivatives)
(a) Propyl Paraben (4-Hydroxybenzoic Acid, Propyl Ester; CAS 94-13-3)
- Structure : 4-hydroxybenzoic acid with propyl ester.
- Applications : Widely used as a preservative in cosmetics and food.
- Key differences: No halogen or amino groups. Phenolic hydroxyl group enhances antimicrobial activity.
- Implications :
(b) Butyl Benzoate (CAS 136-60-7)
- Structure : Benzoic acid with n-butyl ester.
- Applications : Fragrance ingredient.
- Key differences :
- Simpler ester chain without functional groups.
- Implications: The target compound’s amino and halogen substituents suggest specialized bioactivity, unlike non-functionalized alkyl benzoates .
Amino Acid Ester Hydrochlorides
(a) Amino Acid Propyl Ester Hydrochlorides (e.g., Ferulic Acid Derivatives)
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Ester Chain | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 4-Fluoro, 3-Iodo | (1-Diethylamino-1-methyl)propyl | ~450 (estimated) | Halogenated, tertiary amine |
| CAS 3209-74-3 | 2-Ethoxy, 5-Fluoro | 3-(Dibutylamino)propyl | ~400 (estimated) | Ethoxy, dibutylamino |
| Propyl Paraben (CAS 94-13-3) | 4-Hydroxy | Propyl | 180.2 | Antimicrobial, phenolic |
| CAS 13065-35-5 | 2-Hydroxy, 4-(piperidinyl) | Methyl | 368.8 | Piperidinyl amide, hydrophilic |
Table 2: Functional Group Impact on Properties
| Functional Group | Effect on Solubility | Stability Considerations |
|---|---|---|
| 4-Fluoro, 3-Iodo | Low water solubility | Potential photodegradation |
| Tertiary amine (HCl salt) | High water solubility | Salt enhances crystallinity |
| Dibutylamino | High lipophilicity | Slower metabolic clearance |
| Piperidinyl amide | Moderate solubility | Enzymatic hydrolysis susceptibility |
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during synthesis?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Esterification: Coupling the benzoic acid derivative (4-fluoro-3-iodo-benzoic acid) with the alcohol moiety ((1-diethylamino-1-methyl)propanol) using carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., diisopropylethylamine) to activate the carboxyl group .
Salt Formation: Reacting the esterified product with hydrochloric acid to form the hydrochloride salt.
Purification: Employ reversed-phase HPLC with gradient elution (e.g., C18 columns and acetonitrile/water mobile phases) to isolate the target compound and remove unreacted starting materials or side products .
Purity Validation: Use a certified reference standard (if available) and quantify impurities via HPLC with UV detection at 254 nm, ensuring ≥95% purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A combination of orthogonal methods is required:
- NMR Spectroscopy: 1H/13C NMR to verify the ester linkage, fluorine/iodine substituents, and diethylamino group. 19F NMR can specifically confirm the fluoro substitution .
- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular ion ([M+H]+ or [M-Cl]+ for the hydrochloride salt) and fragment patterns, particularly the loss of the diethylamino group or iodine .
- X-ray Crystallography: If single crystals are obtainable, this provides definitive proof of stereochemistry and salt formation .
Advanced: How do the fluoro and iodo substituents influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Hydrolysis Studies:
- Acidic Conditions (pH <3): The ester bond may undergo acid-catalyzed hydrolysis. Monitor degradation via HPLC by tracking the appearance of 4-fluoro-3-iodo-benzoic acid and the alcohol byproduct .
- Basic Conditions (pH >9): Base-mediated hydrolysis is likely accelerated. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life.
- Role of Substituents:
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Controlled Replication: Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability. For cell-based assays, use a consistent cell line and passage number.
- Impurity Profiling: Characterize batches via HPLC-MS to rule out activity discrepancies caused by impurities (e.g., unreacted starting materials or degradation products) .
- Orthogonal Assays: Validate results using multiple assays (e.g., enzyme inhibition + cell viability) to confirm the compound’s mechanism of action .
Basic: How does the hydrochloride salt affect solubility, and how can this be characterized?
Methodological Answer:
- Solubility Testing: Use the shake-flask method: dissolve the compound in buffers (pH 1–7.4) and quantify solubility via HPLC-UV. Compare with the freebase form to assess salt-enhanced solubility .
- Ion Chromatography: Confirm chloride counterion levels to ensure stoichiometric salt formation .
Advanced: What strategies can optimize the compound’s stability during long-term storage?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store samples below this threshold (e.g., -20°C in amber vials) .
- Lyophilization: For aqueous solutions, lyophilize the compound to prevent hydrolysis. Reconstitute in anhydrous DMSO or ethanol before use .
- Packaging: Use nitrogen-purged vials to minimize oxidative degradation of the iodine substituent .
Advanced: How can researchers elucidate the role of the diethylamino group in the compound’s biological interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs lacking the diethylamino group or with modified amines (e.g., dimethylamino or pyrrolidino). Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Computational Modeling: Perform molecular docking simulations to assess hydrogen bonding or ionic interactions between the diethylamino group and target proteins (e.g., receptors or enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
